molecular formula C10H9NO5S2 B2963697 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-40-0

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2963697
CAS No.: 944894-40-0
M. Wt: 287.3
InChI Key: XUVAUTPGMXILEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C10H9NO5S2 and a molecular weight of 287.32 g/mol . This compound features a thiophene ring substituted with a furan-2-ylmethylsulfamoyl group and a carboxylic acid group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with furan-2-ylmethylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxamide
  • 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-sulfonic acid
  • 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-methyl ester

Uniqueness

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S2/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVAUTPGMXILEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.